Fmoc-L-Photo-Leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

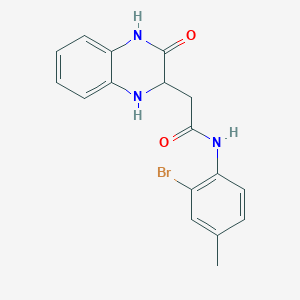

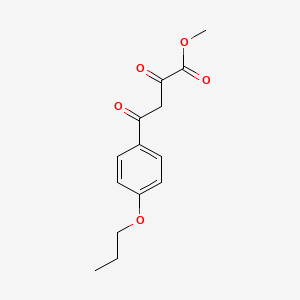

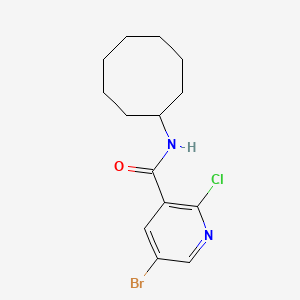

Fmoc-L-Photo-Leucine is a leucine derivative . It is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .

Synthesis Analysis

The synthesis of Fmoc-L-Photo-Leucine involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .

Molecular Structure Analysis

Fmoc-L-Photo-Leucine is characterized by the presence of a diazirine ring linked to the R radical of the original amino acid . This cyclopropene ring-shaped molecule is constituted of a carbon atom attached to two nitrogen atoms through a covalent single bond . The diazirine carbon is located in the position where theoretically the 2nd carbon atom of the R radical of L-leucine would be, linked up with the 1st and 3rd carbon of this theoretical R radical .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Fmoc-L-Photo-Leucine, focusing on six unique applications:

Photoaffinity Labeling

Fmoc-L-Photo-Leucine: is widely used in photoaffinity labeling, a technique that helps identify binding sites of ligands on proteins. Upon UV light irradiation (∼360 nm), the diazirine group in Fmoc-L-Photo-Leucine forms a covalent bond with nearby molecules, allowing researchers to study protein-ligand interactions in detail .

Protein-Protein Interaction Studies

This compound is also crucial in studying protein-protein interactions. By incorporating Fmoc-L-Photo-Leucine into peptides or small molecules, researchers can use UV light to crosslink interacting proteins, thereby capturing transient interactions and mapping protein interaction networks .

Drug Discovery and Target Identification

In drug discovery, Fmoc-L-Photo-Leucine is used to identify and validate drug targets. Its ability to form covalent bonds upon UV irradiation makes it an excellent tool for capturing and analyzing the interaction between potential drug candidates and their targets, aiding in the development of new therapeutics .

Peptide Synthesis

Fmoc-L-Photo-Leucine is employed in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential addition of amino acids to form peptides. This method is essential for creating peptides with specific sequences for research and therapeutic purposes .

Protein Crosslinking

The diazirine group in Fmoc-L-Photo-Leucine enables it to act as a photo-crosslinker. This property is utilized to stabilize protein structures and study protein folding and conformational changes. By crosslinking proteins at specific sites, researchers can gain insights into protein dynamics and stability .

Mecanismo De Acción

Target of Action

Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . These targets play a crucial role in various cellular functions and biological processes.

Mode of Action

Fmoc-L-Photo-Leucine interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), it forms a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-L-Photo-Leucine are dependent on the specific proteins and protein-protein interactions it targets. The general mechanism involves the incorporation of fmoc-l-photo-leucine into peptides or small-molecule probes and tools, which allows for the labeling of cellular targets . This process can influence various biochemical pathways and their downstream effects, depending on the specific targets involved.

Pharmacokinetics

As a tool used in peptide synthesis, its bioavailability would be primarily determined by the properties of the peptide or small molecule it is incorporated into .

Result of Action

The result of Fmoc-L-Photo-Leucine’s action is the formation of an irreversible covalent bond with its targets upon UV light irradiation . This allows for the labeling of cellular targets and protein-protein interactions, which can be used to probe cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of Fmoc-L-Photo-Leucine is influenced by environmental factors such as the presence of UV light . The UV light triggers the formation of the reactive carbene species, which is essential for its mode of action

Safety and Hazards

When handling Fmoc-L-Photo-Leucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWMJFRPAHGSDU-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Photo-Leucine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)

![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)